molecular formula C13H23NO5 B3155904 (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate CAS No. 81323-59-3

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B3155904
CAS No.: 81323-59-3
M. Wt: 273.33 g/mol
InChI Key: IDTQQOOKLSBNKR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps prevent unwanted reactions during the synthesis of complex molecules. The compound is characterized by its tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the protection of an amine group using di-tert-butyl dicarbonate. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved using acids like trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate: Similar in structure but with a hydroxyl group.

    (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Contains a branched-chain structure.

    (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid: Features a methyl group instead of an oxo group.

Uniqueness

The uniqueness of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate lies in its specific combination of functional groups, which provides both steric hindrance and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQQOOKLSBNKR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Reactant of Route 2
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Reactant of Route 3
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Reactant of Route 4
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Reactant of Route 5
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.